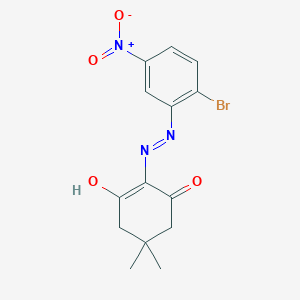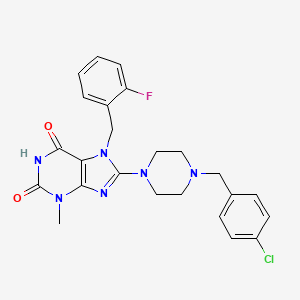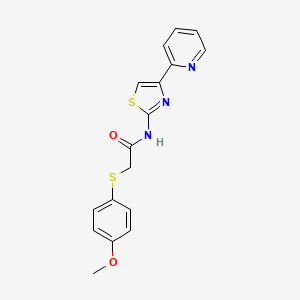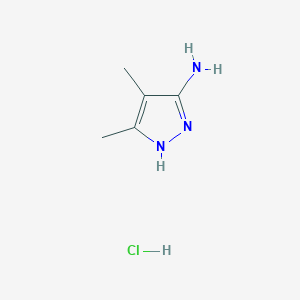
2-(2-(2-Bromo-5-nitrophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-(2-Bromo-5-nitrophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione” seems to be a complex organic molecule. It likely contains a bromo-nitrophenyl group attached to a hydrazone, which is further connected to a dimethylcyclohexanedione .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, “(2-Bromo-5-nitrophenyl)hydrazine”, has a documented synthesis process. It involves the reaction of 2-bromo-5-nitroaniline with sodium nitrite in hydrochloric acid .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the retrieved data .Aplicaciones Científicas De Investigación
These applications highlight the versatility and potential of 2-(2-(2-Bromo-5-nitrophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione in scientific research. Researchers continue to explore its properties and develop novel applications across disciplines . If you need further details or have additional questions, feel free to ask!
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(2-bromo-5-nitrophenyl)diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O4/c1-14(2)6-11(19)13(12(20)7-14)17-16-10-5-8(18(21)22)3-4-9(10)15/h3-5,19H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNANRKBBIRBGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])Br)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-Bromo-5-nitrophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4aR,5R,5aR,8aR,9S)-10-(4-methoxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2531042.png)
![7-Fluoro-1-(2-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531043.png)
![3-(3-bromophenyl)-N-cyclohexyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531045.png)
methanone](/img/structure/B2531047.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2531048.png)
![2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid](/img/structure/B2531049.png)

![methyl 2-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2531053.png)
![(2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2531054.png)
![[2-[[5-Carbamoyl-3-(2-methoxyethoxycarbonyl)-4-methylthiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2531055.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea](/img/structure/B2531058.png)


